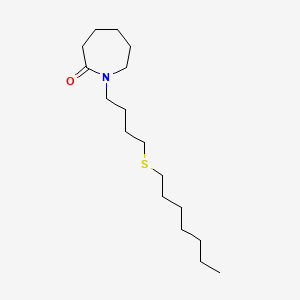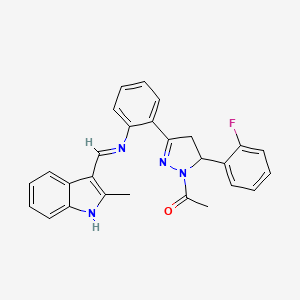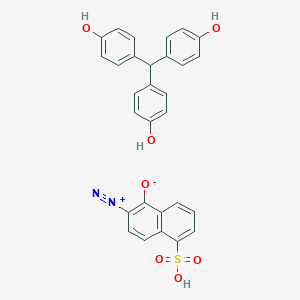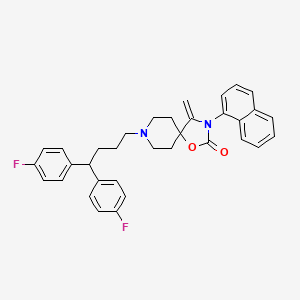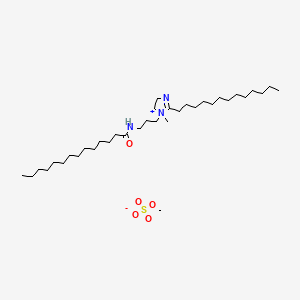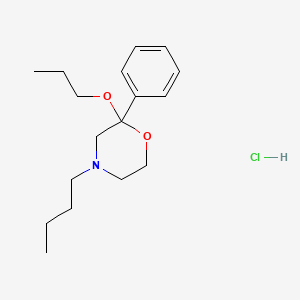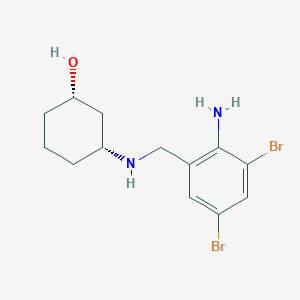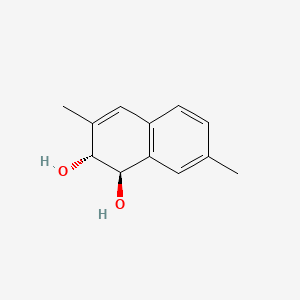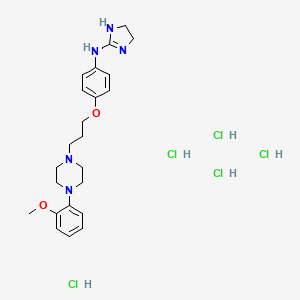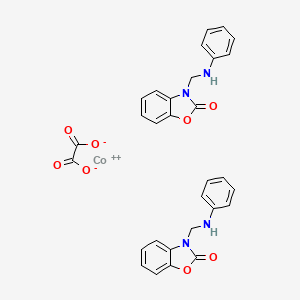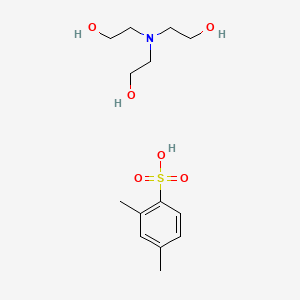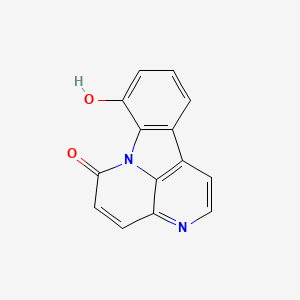
6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 8-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 8-hydroxy- is a complex organic compound known for its unique structure and significant biological activities. This compound is part of a larger class of indoloquinoline alkaloids, which are known for their diverse pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 8-hydroxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indole and a suitable naphthyridine derivative, the compound can be synthesized through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis machines to ensure consistency and purity. The specific methods can vary depending on the desired yield and purity requirements.
化学反応の分析
Types of Reactions
6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 8-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole and naphthyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted indoloquinoline derivatives, which can have enhanced biological activities.
科学的研究の応用
6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 8-hydroxy- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antioxidant and antidiabetic agent.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
作用機序
The mechanism of action of 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 8-hydroxy- involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in oxidative stress and glucose metabolism . The pathways involved include the modulation of oxidative stress responses and the regulation of metabolic processes.
類似化合物との比較
Similar Compounds
- 10-Methoxy-6H-indolo(3,2,1-de)(1,5)naphthyridin-6-one
- 2-Methoxy-6H-indolo(3,2,1-de)(1,5)naphthyridin-6-one
- 1,2,3,3a,4,5-Hexahydro-8-hydroxy-3-methyl-6H-indolo(3,2,1-de)(1,5)naphthyridin-6-one
Uniqueness
6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 8-hydroxy- is unique due to its specific hydroxyl group at the 8th position, which significantly influences its chemical reactivity and biological activity. This hydroxyl group enhances its ability to participate in hydrogen bonding and other interactions, making it a valuable compound in various research fields.
特性
CAS番号 |
66762-19-4 |
|---|---|
分子式 |
C14H8N2O2 |
分子量 |
236.22 g/mol |
IUPAC名 |
14-hydroxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one |
InChI |
InChI=1S/C14H8N2O2/c17-11-3-1-2-8-9-6-7-15-10-4-5-12(18)16(13(9)10)14(8)11/h1-7,17H |
InChIキー |
WBFKHEDOTNJGJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)N3C(=O)C=CC4=NC=CC2=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


